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molecular formula C15H20O6 B8342882 Methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate

Methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate

Cat. No. B8342882
M. Wt: 296.31 g/mol
InChI Key: WGXOSLDTCWYDFN-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A cooled (0° C.) suspension of aluminum chloride (9.316 g; 69.87 mmol) in anh. DCE (50 ml) was treated with commercially available 1,3,5-trimethoxybenzene (7.664 g; 45.56 mmol), and stirring at 0° C., under nitrogen, was continued for 10 min. Commercially available methyl 5-chloro-5-oxopentanoate (5.000 g; 30.37 mmol) was then added, and the mixture was stirred at rt for 26 h. The resulting reaction mixture was poured onto crushed ice (150 g), and DCM (100 ml) was added. The separated aq. layer was further extracted with DCM (3×50 ml). The mixed organic layers were washed successively with water (75 ml) and brine (2×75 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=10/1 to AcOEt) afforded methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate as a yellow oil. LC-MS (conditions D): tR=0.94 min.; [M+H]+: 297.13 g/mol.
Quantity
9.316 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.664 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([O:15][CH3:16])[CH:8]=1.Cl[C:18](=[O:26])[CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23].C(Cl)Cl>ClCCCl>[O:26]=[C:18]([C:8]1[C:9]([O:15][CH3:16])=[CH:10][C:11]([O:13][CH3:14])=[CH:12][C:7]=1[O:6][CH3:5])[CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
9.316 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
7.664 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)OC)OC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC(CCCC(=O)OC)=O
Step Four
Name
ice
Quantity
150 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at 0° C., under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for 26 h
Duration
26 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
was poured
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The separated aq. layer was further extracted with DCM (3×50 ml)
WASH
Type
WASH
Details
The mixed organic layers were washed successively with water (75 ml) and brine (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (heptane/AcOEt=10/1 to AcOEt)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CCCC(=O)OC)C1=C(C=C(C=C1OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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